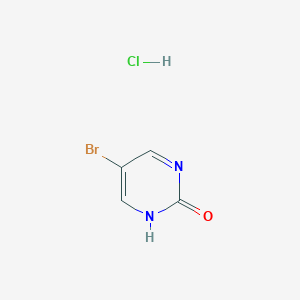

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride

CAS No.:

Cat. No.: VC13702879

Molecular Formula: C4H4BrClN2O

Molecular Weight: 211.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrClN2O |

|---|---|

| Molecular Weight | 211.44 g/mol |

| IUPAC Name | 5-bromo-1H-pyrimidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |

| Standard InChI Key | HWIYCPOXEBOZEF-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=O)N1)Br.Cl |

| Canonical SMILES | C1=C(C=NC(=O)N1)Br.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a hydrochloride group at the 2-position. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.44 g/mol |

| CAS Number | 154115-77-2 |

| EC Number | 895-838-4 |

| SMILES Notation | C1=C(NC(=O)N1)Br.Cl |

The bromine atom enhances electrophilic substitution reactivity, while the hydrochloride salt improves solubility in polar solvents .

Spectral and Crystallographic Data

While crystallographic data for this specific compound is limited, related brominated pyrimidines exhibit monoclinic crystal systems with hydrogen bonding networks influencing stability . Spectroscopic analyses (e.g., ) typically show resonance peaks for the pyrimidine ring protons at δ 7.15–6.46 ppm, with characteristic shifts for the bromine substituent .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via halogenation of pyrimidine derivatives. A common approach involves:

-

Bromination: Reacting 2-hydroxypyrimidine with hydrobromic acid () and hydrogen peroxide () under controlled temperatures (30–100°C) .

-

Salt Formation: Treating the intermediate with hydrochloric acid to yield the hydrochloride salt .

A patent-pending method for analogous compounds achieved yields >90% using phosphorus oxychloride () and organic amines (e.g., triethylamine) as catalysts .

Optimization Challenges

-

Bromine Utilization: Traditional methods exhibit ≤50% bromine efficiency, but optimized routes using excess improve utilization to >95% .

-

Purification: Recrystallization from methanol or ethanol removes unreacted starting materials .

Pharmacological Activities

Antimicrobial Properties

Dihydropyrimidine derivatives demonstrate broad-spectrum activity against pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15–19 | |

| Escherichia coli | 11–14 | |

| Pseudomonas aeruginosa | 7–10 |

Mechanistically, the bromine atom facilitates covalent interactions with bacterial enzymes, disrupting DNA synthesis .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute oral toxicity | H302 | Avoid ingestion |

| Skin irritation | H315 | Wear gloves and protective clothing |

| Eye damage | H319 | Use safety goggles |

| Respiratory irritation | H335 | Use in ventilated areas |

Handling requires PPE, including nitrile gloves and fume hoods .

Applications in Research

Organic Synthesis

The compound serves as a precursor for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 5-position .

-

Heterocyclic Analogues: Synthesis of fused pyrimidines for kinase inhibition studies .

Drug Development

Ongoing studies explore its role in:

Recent Advancements

Patented Innovations

A 2022 patent (CN114591250A) detailed a one-step synthesis for 5-bromo-2-chloropyrimidine, achieving 94% yield via -mediated chlorination . This method’s scalability suggests applicability to the hydrochloride derivative.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume